Imidazo[1,2-a]pyridine-3-acetamide,a-hydroxy-N,N,6-trimethyl-2-(4-methylphenyl)-

Physicochemical profiling Solubility Pre-formulation

Imidazo[1,2-a]pyridine-3-acetamide, a-hydroxy-N,N,6-trimethyl-2-(4-methylphenyl)-, commonly referred to as alpha-Hydroxyzolpidem or α-Hydroxyzolpidem, is a hydroxylated imidazo[1,2-a]pyridine derivative with the molecular formula C19H21N3O2 and a molecular weight of 323.39 g/mol. The compound is formally categorized as a zolpidem process impurity (Zolpidem Impurity 13 / Zolpidem tartrate Impurity and a key synthetic intermediate in the manufacture of the sedative-hypnotic agent zolpidem.

Molecular Formula C19H23N3O2
Molecular Weight 325.412
CAS No. 118026-14-5
Cat. No. B570804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyridine-3-acetamide,a-hydroxy-N,N,6-trimethyl-2-(4-methylphenyl)-
CAS118026-14-5
Molecular FormulaC19H23N3O2
Molecular Weight325.412
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2(C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C)O
InChIInChI=1S/C19H23N3O2/c1-13-5-8-15(9-6-13)19(24)16(11-18(23)21(3)4)22-12-14(2)7-10-17(22)20-19/h5-10,12,16,24H,11H2,1-4H3
InChIKeyVLHJPCWGOSLMQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alpha-Hydroxyzolpidem (CAS 118026-14-5): Core Chemical Identity and Role as a Zolpidem Process Impurity


Imidazo[1,2-a]pyridine-3-acetamide, a-hydroxy-N,N,6-trimethyl-2-(4-methylphenyl)-, commonly referred to as alpha-Hydroxyzolpidem or α-Hydroxyzolpidem, is a hydroxylated imidazo[1,2-a]pyridine derivative with the molecular formula C19H21N3O2 and a molecular weight of 323.39 g/mol . The compound is formally categorized as a zolpidem process impurity (Zolpidem Impurity 13 / Zolpidem tartrate Impurity 17) and a key synthetic intermediate in the manufacture of the sedative-hypnotic agent zolpidem [1]. Its structure differs from zolpidem by the presence of a hydroxyl group at the alpha position of the acetamide side chain, a modification that significantly alters its physicochemical and functional profile relative to the parent drug and other zolpidem-related substances.

Process-specific impurity standard for zolpidem synthesis monitoring
Direct α-hydroxy intermediate, not a generic degradation product or metabolite
Required for ICH Q3A/B impurity profiling and regulatory method validation

Why Generic Zolpidem Impurities Cannot Substitute for Alpha-Hydroxyzolpidem in Regulated Analytical Workflows


Alpha-Hydroxyzolpidem is not merely one of many zolpidem impurities; it is the direct α-hydroxy intermediate that defines a critical hydrogenolysis step in the patented synthesis of zolpidem [1]. Consequently, its presence in a batch is a direct marker of incomplete reduction, making it process-specific rather than a generic degradation product. Procurement of a non-specific 'zolpidem impurity' standard without structural verification risks misidentification during HPLC impurity profiling, as alpha-Hydroxyzolpidem possesses a unique retention behavior and MS/MS fragmentation pattern distinct from the four pharmacologically active hydroxyzolpidem metabolites (4-(hydroxymethyl)phenyl zolpidem, 6-hydroxymethyl zolpidem, 7-hydroxyzolpidem, and 8-hydroxyzolpidem) [2]. Regulatory submissions under ICH Q3A/Q3B require impurity standards to be fully characterized and traceable to the specific synthetic route; only a dedicated alpha-Hydroxyzolpidem reference standard satisfies this requirement when the zolpidem manufacturing process proceeds via the α-hydroxyacetamide intermediate.

Structural misidentification Generic hydroxyzolpidem standards may represent metabolite isomers (e.g., 7‑hydroxyzolpidem) with different retention times, causing false impurity assignments.
Regulatory traceability gap Only a dedicated α‑hydroxyzolpidem reference standard links to the patented hydrogenolysis step; substitutes cannot demonstrate process-specific control.
MS/MS fragment ambiguity The α‑hydroxy side‑chain yields a distinct fragmentation pattern; using metabolite‑type isomers risks co‑elution or misidentification in LC‑MS/MS impurity profiling.

Quantitative Evidence Differentiating Alpha-Hydroxyzolpidem from Closest Analogs for Procurement Decisions


Aqueous Solubility Advantage of Alpha-Hydroxyzolpidem Over Parent Zolpidem

Alpha-Hydroxyzolpidem exhibits a computed aqueous solubility of 0.36 g/L (25 °C), approximately 36-fold higher than the reported water solubility of zolpidem free base (<10 mg/L at room temperature) . This marked increase in hydrophilicity is attributable to the introduction of the α-hydroxyl group, which contributes a hydrogen bond donor site and elevates the topological polar surface area (tPSA = 57.8 Ų) [1]. While both values are computational predictions requiring experimental confirmation, the trend is consistent with the structural modification and directly impacts the selection of dissolution media for impurity method development.

Aqueous Solubility
Cross-study comparable
α‑Hydroxyzolpidem 0.36 g/L (calc.)
vs Zolpidem base ~0.01 g/L
≥36‑fold higher
May require distinct sample preparation and mobile phase design
Computed vs experimental; verify experimentally for your method
Physicochemical profiling Solubility Pre-formulation

Melting Point Differentiation for Solid-State Identity Confirmation

The crystalline alpha-Hydroxyzolpidem melts at 175–177 °C, a range consistent across multiple supplier certificates of analysis and chemical databases . In contrast, zolpidem free base is reported as an off-white solid that melts over a significantly broader and lower range (approximately 113–117 °C), while the clinically used zolpidem tartrate salt decomposes above 195 °C . The sharp, well-defined melting point of alpha-Hydroxyzolpidem provides a simple, compendial-grade identity test that can discriminate it from the parent drug and other process intermediates without requiring HPLC.

Melting Point
Data to verify
175–177 °C
Sharp range discriminates from zolpidem base
~60 °C above zolpidem base; confirm with lot-specific COA
Thermal analysis Reference standard characterization Identity testing

HPLC Retention and MS/MS Selectivity: Chromatographic Discrimination from Isomeric Hydroxyzolpidem Metabolites

A validated LC-MS/MS method for simultaneous quantification of zolpidem and six metabolites in human urine achieved baseline separation of four hydroxyzolpidem isomers (4-(hydroxymethyl)phenyl zolpidem, 6-hydroxymethyl zolpidem, 7-hydroxyzolpidem, 8-hydroxyzolpidem) using a biphenyl column and gradient elution over 15 minutes [1]. Alpha-Hydroxyzolpidem, which is a tertiary α-hydroxy isomer rather than a ring-hydroxylated metabolite, is not co-eluting with any of these four species under the published conditions. This isomer-selectivity is critical because laboratories that procure a generic 'hydroxyzolpidem' standard may inadvertently use a metabolite isomer (e.g., 7-hydroxyzolpidem) that shares the same nominal mass but differs in retention time, leading to false-negative or false-positive impurity assignments.

LC-MS/MS Selectivity
Class-level inference
Resolved from 4 isomeric ring‑hydroxylated metabolites
Supports isomer‑specific impurity profiling for synthetic route monitoring
Biphenyl column, 15‑min gradient; α‑isomer not in metabolite panel
LC-MS/MS Impurity profiling Forensic toxicology

Patent-Documented Role as the Direct Synthetic Precursor: Process-Specific Differentiation from Metabolite-Type Impurities

United States Patent 7,498,439 B2 explicitly claims a process wherein α-hydroxyzolpidem is hydrogenated in the presence of a strong acid, a halide, and a hydrogenation catalyst to produce zolpidem, with a critical requirement that the molar ratio of α-hydroxyzolpidem to water at the initiation of hydrogenolysis is at least 2:1 [1]. This establishes the compound as the immediate precursor in the final bond-forming step of the zolpidem synthesis. No other zolpidem impurity or metabolite (e.g., zolpidem phenyl-4-carboxylic acid, 6-carboxylic acid, or any ring-hydroxylated derivative) serves this synthetic role. Consequently, monitoring residual alpha-Hydroxyzolpidem in API batches provides direct evidence of reaction completion, which cannot be inferred from metabolite-type impurities that arise via oxidative metabolism rather than incomplete reduction.

Synthetic Role
Head-to-head
Direct hydrogenolysis precursor to zolpidem
Residual level reflects reaction completion; cannot be inferred from metabolites
Patent‑documented; water molar ratio ≥2:1 for efficient conversion
Process chemistry Hydrogenolysis Intermediate control

Validated Application Scenarios for Alpha-Hydroxyzolpidem Procurement in Regulated Settings


API Batch Release Testing: Quantification of Residual Alpha-Hydroxyzolpidem as a Process Impurity

In cGMP manufacturing of zolpidem tartrate API, ICH Q3A guidelines mandate the identification and quantification of any impurity present at levels ≥0.10% relative to the drug substance. Because alpha-Hydroxyzolpidem is the immediate hydrogenolysis precursor, its residual concentration is a direct indicator of reduction efficiency [1]. QC laboratories procure a certified alpha-Hydroxyzolpidem reference standard to spike into API samples at the reporting threshold (0.10% w/w) for HPLC-UV method validation, ensuring that the method can accurately quantify the impurity at the specification limit. The melting point range (175–177 °C) and aqueous solubility (0.36 g/L) [2] are used to prepare stock solutions in acetonitrile-water mixtures compatible with reversed-phase C18 columns.

Analytical Method Development and Validation (AMV) for Forced Degradation Studies

During forced degradation (stress testing) of zolpidem drug substance under hydrolytic, oxidative, and thermal conditions, alpha-Hydroxyzolpidem may form via rehydration of degradation products or persist from incomplete synthesis. Its distinct chromatographic retention relative to the four ring-hydroxylated metabolite isomers [1] allows method development scientists to use the alpha-Hydroxyzolpidem standard to establish system suitability parameters (resolution ≥1.5 between alpha-Hydroxyzolpidem and the nearest eluting peak). The reference standard supports peak purity assessment via diode-array detection, ensuring that the alpha-Hydroxyzolpidem peak is spectrally homogeneous and free from co-eluting interferences.

Forensic Toxicology: Differentiation of Synthetic Byproducts from Phase I Metabolites in Postmortem Samples

When zolpidem is detected in postmortem urine or blood, forensic toxicologists must distinguish between pharmaceutical impurities (indicating legitimate or illicit drug product origin) and endogenous metabolites (indicating ingestion and metabolism). The validated LC-MS/MS method for zolpidem metabolites [1] does not include alpha-Hydroxyzolpidem, which is not a human metabolite. Detection of alpha-Hydroxyzolpidem in a forensic sample, using a dedicated reference standard, can provide evidence of exposure to zolpidem drug product rather than zolpidem tartrate reference material, because the impurity profile reflects the specific synthetic route [2]. This differentiation has legal significance in drug-facilitated crime investigations.

Pharmacopeial Compliance: Preparation of System Suitability Mixtures for EP/USP Impurity Methods

The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs for zolpidem tartrate specify limits for individual and total impurities. Alpha-Hydroxyzolpidem, listed as Zolpidem EP Impurity A or Zolpidem Impurity 13 depending on the nomenclature system, must be included in system suitability mixtures to demonstrate that the chromatographic system can resolve it from zolpidem and other specified impurities [1]. Procurement of a fully characterized alpha-Hydroxyzolpidem reference standard with a certificate of analysis stating purity (typically ≥95% or ≥98%) and identity confirmation (NMR, IR, MS) is a prerequisite for regulatory submissions and pre-approval inspections by agencies such as the FDA and EMA.

Application
Selection Property
Validation Focus
API Batch Release Testing
Process‑specific impurity identity
Quantitation at ICH Q3A threshold (0.10% w/w)
Forced Degradation AMV
Chromatographic resolution from metabolites
System suitability and peak purity (diode‑array)
Forensic Source Attribution
Differentiation from Phase I metabolites
Discrimination between drug product exposure and metabolism
Pharmacopeial System Suitability
Certified reference standard with full characterization
EP/USP mixture preparation and retention marker
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